

AT-121 Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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Introduction

AT-121 is a novel bifunctional opioid receptor agonist with a promising preclinical profile as a potent analgesic with a significantly improved safety margin compared to traditional opioids.[1][2] It acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic effects while mitigating common opioid-related side effects such as respiratory depression, abuse liability, and physical dependence.[1][2][4] Preclinical studies, particularly in nonhuman primates, have demonstrated that **AT-121** can produce morphine-like analgesia at doses that do not induce these adverse effects.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of **AT-121** for research purposes.

Data Presentation

In Vivo Efficacy and Receptor Binding Profile of AT-121

Parameter	Value	Species/System	Citation
Analgesic Efficacy (Antinociception)			
Minimum Effective Dose	0.03 mg/kg (s.c.)	Rhesus Monkeys	[1]
Duration of Action (at 0.03 mg/kg)	~3 hours	Rhesus Monkeys	[1]
Receptor Binding Affinity (K _i)			
NOP Receptor	3.67 nM	Human cloned receptors	[5]
MOP Receptor	16.49 nM	Human cloned receptors	[5]
DOP Receptor	>100 nM	Human cloned receptors	[1]
KOP Receptor	>100 nM	Human cloned receptors	[1]
Functional Activity (EC ₅₀)			
NOP Receptor ([³⁵ S]GTPγS)	35 nM (partial agonist)	CHO-hNOP cell membranes	[1]
MOP Receptor ([³⁵ S]GTPγS)	20 nM (partial agonist)	CHO-hMOP cell membranes	[1]

Safety Profile of AT-121 in Nonhuman Primates

Adverse Effect	Observation with AT-121	Comparison with Traditional Opioids	Citation
Respiratory Depression	No significant effect at analgesic doses (0.03 mg/kg) or 10-fold higher.	Morphine and other MOP agonists typically cause significant respiratory depression.	[1][4]
Abuse Potential (Reinforcing Effects)	Lacked reinforcing effects in self-administration studies.	Oxycodone and other MOP agonists are highly reinforcing.	[1][2]
Physical Dependence	Did not induce physical dependence after repeated administration.	Chronic use of MOP agonists leads to physical dependence.	[1]
Opioid-Induced Hyperalgesia	Did not induce hyperalgesia.	Can be a consequence of long-term MOP agonist use.	[1]
Itch (Pruritus)	Did not significantly increase scratching behavior.	Morphine is known to induce itch.	[1]

Experimental Protocols

Formulation of AT-121 for Subcutaneous Administration

Disclaimer: The precise formulation vehicle used in the seminal nonhuman primate studies by Ding et al. (2018) is not explicitly detailed in the published literature. The following protocol is based on a suggested formulation from a commercial supplier of **AT-121** and is a common vehicle for preclinical in vivo studies of compounds with limited aqueous solubility. Researchers should perform their own solubility and stability tests.

Materials:

- **AT-121** powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 300 (PEG300), sterile, injectable grade
- Tween 80 (Polysorbate 80), sterile, injectable grade
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile vials
- Sterile syringes and needles

Suggested Vehicle Composition:

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Sterile Saline or PBS

Procedure for Preparing a 1 mg/mL Stock Solution:

- Weighing: Accurately weigh the required amount of **AT-121** powder in a sterile vial.
- Solubilization:
 - Add the required volume of DMSO to the **AT-121** powder and vortex or sonicate until fully dissolved.
 - Add the required volume of PEG300 and mix thoroughly.
 - Add the required volume of Tween 80 and mix thoroughly.
- Final Dilution: Add the required volume of sterile saline or PBS to reach the final desired concentration and volume. Mix until a clear, homogenous solution is obtained.

- Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 μm syringe filter.
- Storage: Store the stock solution at an appropriate temperature as determined by stability studies (e.g., -20°C for long-term storage). Protect from light.

Example Calculation for 10 mL of a 0.1 mg/mL solution:

- Total **AT-121** needed: 1 mg
- Volume of DMSO: 0.5 mL (5% of 10 mL)
- Volume of PEG300: 3 mL (30% of 10 mL)
- Volume of Tween 80: 0.5 mL (5% of 10 mL)
- Volume of Saline/PBS: 6 mL (60% of 10 mL)

In Vivo Administration Protocol: Subcutaneous Injection in Rhesus Monkeys

Animal Model: Adult male and female rhesus monkeys (*Macaca mulatta*) have been used in key preclinical studies.^[1]

Materials:

- Prepared **AT-121** solution
- Appropriate animal restraint device
- Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- 70% ethanol or other suitable disinfectant
- Personal Protective Equipment (PPE)

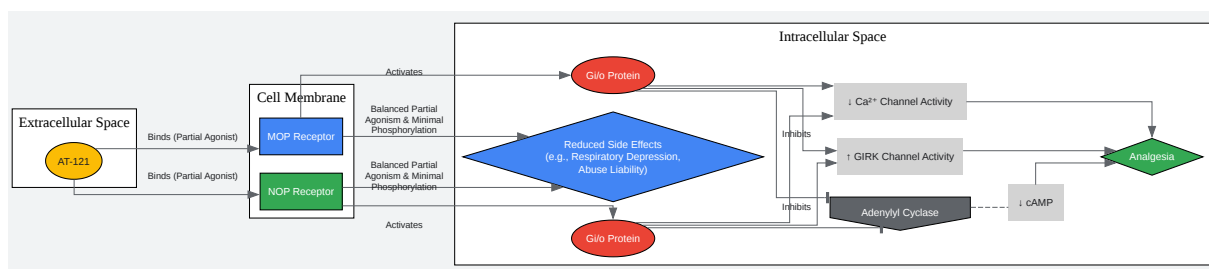
Procedure:

- **Dose Calculation:** Calculate the required volume of the **AT-121** solution based on the animal's body weight and the desired dose (e.g., 0.003-0.03 mg/kg).^[1]
- **Animal Preparation:** Acclimatize the animals to the experimental procedures. Ensure the animal is appropriately restrained to allow for safe injection.
- **Injection Site Preparation:** The preferred site for subcutaneous injection is the loose skin over the back, typically between the shoulder blades. Swab the injection site with 70% ethanol.
- **Injection:**
 - Lift a fold of skin to create a "tent."
 - Insert the needle, bevel up, at the base of the tented skin.
 - Aspirate slightly to ensure a blood vessel has not been entered.
 - Inject the solution slowly.
 - Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- **Post-injection Monitoring:** Return the animal to its cage and monitor for any adverse reactions, including signs of distress or local irritation at the injection site.

Signaling Pathways and Experimental Workflows

AT-121 Signaling Pathway

AT-121 is a partial agonist at both the MOP and NOP receptors, which are G-protein coupled receptors (GPCRs). Upon binding, **AT-121** is thought to induce a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately producing analgesia. A key characteristic of **AT-121** is that it appears to cause minimal receptor phosphorylation, an event often associated with receptor desensitization, tolerance, and the recruitment of β -arrestin, which is implicated in some of the adverse effects of opioids.

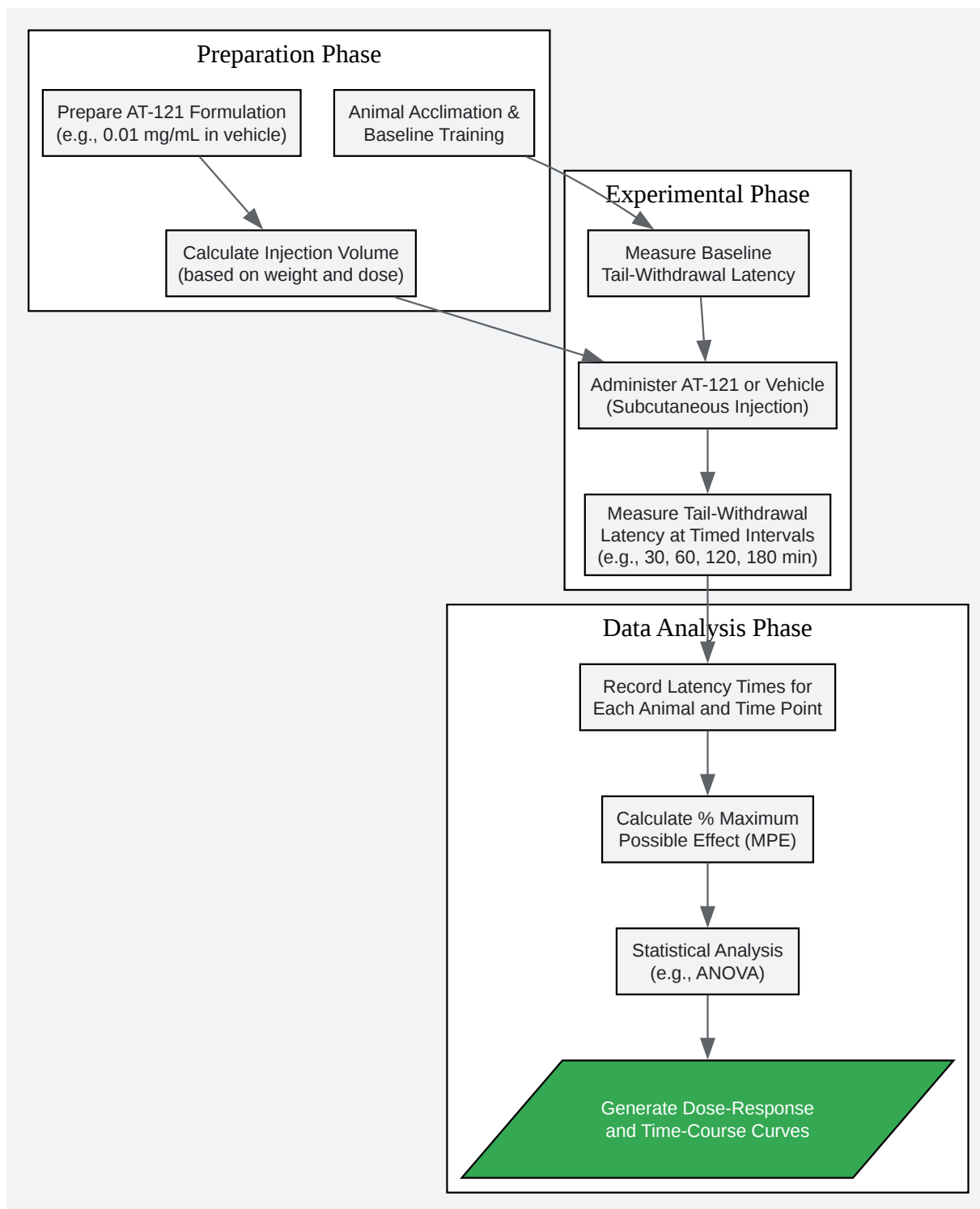


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Caption: Signaling pathway of **AT-121** as a bifunctional MOP/NOP partial agonist.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines a typical workflow for assessing the antinociceptive effects of **AT-121** in a nonhuman primate model using a warm water tail-withdrawal assay, a common test for pain response.



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Caption: Workflow for assessing the analgesic efficacy of **AT-121** in vivo.

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